molecular formula C26H36OS B14584136 S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate CAS No. 61518-85-2

S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate

Cat. No.: B14584136
CAS No.: 61518-85-2
M. Wt: 396.6 g/mol
InChI Key: BVULTECMIURQAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-nonylbenzene and 4-butylphenyl groups. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxyl group, followed by the addition of the alcohol (4-nonylbenzene) and the thiol (4-butylphenyl) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and catalysts .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of drugs and therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants and lubricants .

Mechanism of Action

The mechanism of action of S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butyl and nonyl groups enhances its hydrophobicity and potential interactions with lipid membranes .

Properties

CAS No.

61518-85-2

Molecular Formula

C26H36OS

Molecular Weight

396.6 g/mol

IUPAC Name

S-(4-butylphenyl) 4-nonylbenzenecarbothioate

InChI

InChI=1S/C26H36OS/c1-3-5-7-8-9-10-11-13-23-14-18-24(19-15-23)26(27)28-25-20-16-22(17-21-25)12-6-4-2/h14-21H,3-13H2,1-2H3

InChI Key

BVULTECMIURQAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC

Origin of Product

United States

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